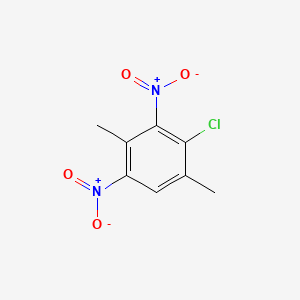
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene
描述
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene (CAS: 71491-47-9; molecular formula: C₈H₇ClN₂O₄) is a substituted aromatic compound featuring chloro, methyl, and nitro functional groups. Its physical properties include a density of 1.463 g/cm³, a boiling point of 339.9°C at 760 mmHg, and a refractive index of 1.599 . The compound is synthesized through multiple routes, including nitration and chlorination steps involving intermediates such as 1,4-dimethyl-2-chlorobenzene, and it serves as a precursor in fine chemical synthesis and industrial intermediates .
属性
CAS 编号 |
71491-47-9 |
|---|---|
分子式 |
C8H7ClN2O4 |
分子量 |
230.60 g/mol |
IUPAC 名称 |
2-chloro-1,4-dimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C8H7ClN2O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,1-2H3 |
InChI 键 |
GPBXOXQYKHJRCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)[N+](=O)[O-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene typically involves nitration and chlorination reactions. One common method is the nitration of 1,4-dimethylbenzene (p-xylene) followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. The subsequent chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
化学反应分析
Types of Reactions
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) are employed.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typical oxidizing agents.
Major Products
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the chloro group.
Reduction: 2-Chloro-1,4-dimethyl-3,5-diaminobenzene.
Oxidation: 2-Chloro-1,4-dicarboxy-3,5-dinitrobenzene.
科学研究应用
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is used in various scientific research applications:
作用机制
The mechanism of action of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing nitro groups and the electron-donating methyl groups. These interactions facilitate various substitution and addition reactions. The compound can also act as an inhibitor in biochemical pathways by binding to specific enzymes and altering their activity .
相似化合物的比较
2-Chloro-1,3-dinitrobenzene (CAS not specified)
- Structure : Nitro groups at positions 1 and 3; lacks methyl substituents.
- Properties: Limited data on physical properties, but guidelines indicate moderate toxicity (e.g., irritant effects) .
2-Chloro-1,4-dinitrobenzene (CAS not specified)
2-Chloro-3,5-dinitrobenzoic Acid (CAS: 2497-91-8)
- Structure : Carboxylic acid group replaces methyl substituents.
- Properties : Increased polarity due to the -COOH group, enhancing solubility in polar solvents. Applications include pharmaceutical intermediates (e.g., synthesis of bioactive molecules) .
Data Table: Comparative Analysis
Research Findings and Trends
- Substituent-Driven Stability : Methyl groups improve thermal stability, making the main compound suitable for high-temperature industrial processes .
- Positional Isomerism : Para-nitro isomers (e.g., 2-Chloro-1,4-dinitrobenzene) exhibit higher reactivity but lower storage stability compared to meta-nitro derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


